molecular formula C12H14ClFN2O B14774660 6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride

Cat. No.: B14774660
M. Wt: 256.70 g/mol
InChI Key: WULVSQSMDXKFLS-UHFFFAOYSA-N
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Description

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride is a chemical compound with significant potential in various scientific fields This compound is known for its unique structure, which includes a fluorine atom, a pyrrolidine ring, and an isoindolinone core

Preparation Methods

The synthesis of 6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone structure.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Addition of the Pyrrolidine Ring: The pyrrolidine ring is added through a nucleophilic substitution reaction, using pyrrolidine as the nucleophile.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride can be compared to other similar compounds, such as:

    2-fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine: This compound also contains a fluorine atom and a pyrrolidine ring but has a different core structure.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9;/h1-2,5,10,14H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULVSQSMDXKFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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